molecular formula C14H15BrN2O3S B6127159 2-(6-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

2-(6-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B6127159
M. Wt: 371.25 g/mol
InChI Key: WEPFWGWDPGWOEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves the following steps:

    Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.

    Formation of Tetrahydrothiophene Sulfone: Tetrahydrothiophene is oxidized to its sulfone derivative using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Acylation Reaction: The brominated indole is then reacted with the sulfone-containing tetrahydrothiophene in the presence of a base such as triethylamine and an acylating agent like acetyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The sulfone group can be reduced to a sulfide or oxidized further under specific conditions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).

    Oxidation: Oxidizing agents (e.g., m-CPBA, hydrogen peroxide).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

    Hydrolysis: Acidic (e.g., HCl, H2SO4) or basic (e.g., NaOH, KOH) conditions.

Major Products Formed

    Substitution: Various substituted indole derivatives.

    Oxidation and Reduction: Sulfide or higher oxidation state products.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving indole derivatives.

    Medicine: Potential therapeutic agent due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The sulfone group may also play a role in enhancing the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide: Lacks the bromine atom, which may affect its biological activity and reactivity.

    2-(6-chloro-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide: Contains a chlorine atom instead of bromine, potentially altering its properties.

    2-(6-bromo-1H-indol-1-yl)acetamide: Lacks the sulfone-containing tetrahydrothiophene group, which may influence its overall activity.

Uniqueness

2-(6-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is unique due to the presence of both a brominated indole moiety and a sulfone-containing tetrahydrothiophene group

Properties

IUPAC Name

2-(6-bromoindol-1-yl)-N-(1,1-dioxothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3S/c15-11-2-1-10-3-5-17(13(10)7-11)8-14(18)16-12-4-6-21(19,20)9-12/h1-3,5,7,12H,4,6,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPFWGWDPGWOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CN2C=CC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.